异丙基3-(2H-四唑-5-基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemical Properties and Structure

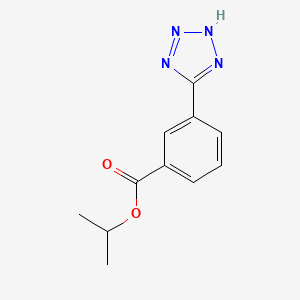

Isopropyl 3-(2H-tetrazol-5-yl)benzoate has the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol. The compound features a benzoate moiety substituted at the 3-position with a tetrazole ring, which enhances its biological activity due to the unique properties of tetrazoles, including their bioisosterism with carboxylic acids and amides .

Medicinal Chemistry Applications

Isopropyl 3-(2H-tetrazol-5-yl)benzoate shows promise as a scaffold for drug development due to its diverse biological activities:

- Antimicrobial Activity : Tetrazoles are known for their antibacterial and antifungal properties. Isopropyl 3-(2H-tetrazol-5-yl)benzoate may serve as a lead compound in developing new antimicrobial agents.

- Anticancer Potential : Research indicates that tetrazole derivatives can exhibit significant antitumor activity. Isopropyl 3-(2H-tetrazol-5-yl)benzoate's structure may allow it to interact effectively with cancer cell pathways, making it a candidate for anticancer drug development .

- Biochemical Research : The compound is utilized in proteomics research, where it aids in studying protein interactions and functions due to its ability to form strong interactions with biological targets.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of isopropyl 3-(2H-tetrazol-5-yl)benzoate against various bacterial strains. The results demonstrated that the compound exhibited significant inhibition zones, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with isopropyl 3-(2H-tetrazol-5-yl)benzoate. The compound showed dose-dependent cytotoxicity, leading to apoptosis in targeted cancer cells, which supports its potential use in cancer therapy.

作用机制

Target of Action

The primary targets of isopropyl 3-(2H-tetrazol-5-yl)benzoate are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biomolecules to affect their function or structure.

Result of Action

生化分析

Biochemical Properties

Isopropyl 3-(2H-tetrazol-5-yl)benzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s tetrazole ring structure allows it to act as a bioisostere of carboxylic acids, facilitating receptor-ligand interactions . This interaction is crucial for stabilizing electrostatic repulsion of negatively charged ions by delocalizing electrons, which enhances its binding affinity with target proteins and enzymes .

Cellular Effects

Isopropyl 3-(2H-tetrazol-5-yl)benzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate cell membranes due to its lipid solubility allows it to modulate intracellular activities effectively . It has been observed to affect the expression of specific genes involved in metabolic pathways and cell cycle regulation, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of isopropyl 3-(2H-tetrazol-5-yl)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tetrazole ring structure of the compound facilitates its binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl 3-(2H-tetrazol-5-yl)benzoate have been observed to change over time. The compound exhibits stability under standard storage conditions, with a predicted melting point of 161.14°C and a boiling point of approximately 419.4°C at 760 mmHg . Over extended periods, the compound may undergo degradation, which can affect its long-term impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of isopropyl 3-(2H-tetrazol-5-yl)benzoate vary with different dosages in animal models. At lower doses, the compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects have been observed, indicating a dosage-dependent response in biological systems .

Metabolic Pathways

Isopropyl 3-(2H-tetrazol-5-yl)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s tetrazole ring structure allows it to participate in reactions that influence metabolic flux and metabolite levels within cells . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of isopropyl 3-(2H-tetrazol-5-yl)benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipid solubility facilitates its movement across cell membranes, allowing it to accumulate in specific cellular compartments . This distribution pattern is essential for its biological activity and potential therapeutic effects .

Subcellular Localization

Isopropyl 3-(2H-tetrazol-5-yl)benzoate exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .

准备方法

The synthesis of isopropyl 3-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 3-(2H-tetrazol-5-yl)benzoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

化学反应分析

Isopropyl 3-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

相似化合物的比较

Isopropyl 3-(2H-tetrazol-5-yl)benzoate can be compared to other tetrazole-based compounds, such as:

3-(1H-tetrazol-5-yl)benzoate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.

Tetrazole-annulated pyrazolyl-pyrimidine derivatives: These compounds have shown significant antimicrobial and antitubercular activity.

Cadmium (II) tetrazole-based compounds: These compounds are used in coordination chemistry and have unique structural properties.

Isopropyl 3-(2H-tetrazol-5-yl)benzoate stands out due to its specific ester functional group, which imparts unique chemical and biological properties.

生物活性

Isopropyl 3-(2H-tetrazol-5-yl)benzoate is a compound of increasing interest in biochemical and pharmacological research due to its unique structural features and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

Isopropyl 3-(2H-tetrazol-5-yl)benzoate is characterized by the presence of a tetrazole ring, which enhances its lipophilicity and potential for receptor interactions. The compound's molecular formula is C11H12N4O2, with a melting point of approximately 161.14°C and a boiling point around 419.4°C at standard atmospheric pressure .

Target Interactions

The precise biological targets of isopropyl 3-(2H-tetrazol-5-yl)benzoate remain largely undefined; however, it is known to interact with various enzymes and proteins, facilitating biochemical reactions essential for cellular functions. The tetrazole moiety acts as a bioisostere of carboxylic acids, which may enhance binding affinity to target proteins.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzymatic Activity : Isopropyl 3-(2H-tetrazol-5-yl)benzoate can either inhibit or activate specific enzymes, depending on the context and concentration used.

- Lipid Solubility : Its ability to penetrate cell membranes allows it to exert intracellular effects effectively, making it a candidate for further pharmacological exploration.

Biological Activities

Isopropyl 3-(2H-tetrazol-5-yl)benzoate has been reported to exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties, making it a potential candidate for developing new therapeutic agents against bacterial infections.

- Proteomics Research : The compound plays a significant role in proteomics, particularly in studying protein interactions and modifications.

Case Studies

- In Vitro Studies : In laboratory settings, isopropyl 3-(2H-tetrazol-5-yl)benzoate has demonstrated the ability to modulate specific biochemical pathways without causing significant toxicity at lower doses. This suggests a favorable therapeutic index for potential applications in drug development.

- Animal Models : Dosage effects have been studied in animal models, indicating that varying concentrations can lead to different biological outcomes. Lower doses tend to modulate pathways beneficially, while higher doses may lead to adverse effects.

Comparative Analysis

A comparative analysis with other tetrazole-based compounds highlights the unique properties of isopropyl 3-(2H-tetrazol-5-yl)benzoate:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Isopropyl 3-(2H-tetrazol-5-yl)benzoate | Tetrazole ring; ester group | Antimicrobial; proteomics |

| 3-(1H-tetrazol-5-yl)benzoate | Similar structure; different substituents | Varying reactivity |

| Tetrazole-annulated derivatives | Diverse structures | Significant antimicrobial activity |

属性

IUPAC Name |

propan-2-yl 3-(2H-tetrazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-4-8(6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCQNVMHUDDPDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。